molecular formula C13H23NO2 B13080997 Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate

Katalognummer: B13080997
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: RDVZRSSJLUROFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . It is a bicyclic compound featuring a tert-butyl ester group and an amino group attached to the bicyclo[2.2.2]octane framework. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the bicyclo[2.2.2]octane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted bicyclo[2.2.2]octane derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its combination of a tert-butyl ester group and an amino group on a stable bicyclic framework. This unique structure imparts specific chemical and biological properties that are valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C13H23NO2

Molekulargewicht

225.33 g/mol

IUPAC-Name

tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)13(14)8-9-4-6-10(13)7-5-9/h9-10H,4-8,14H2,1-3H3

InChI-Schlüssel

RDVZRSSJLUROFT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(CC2CCC1CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.